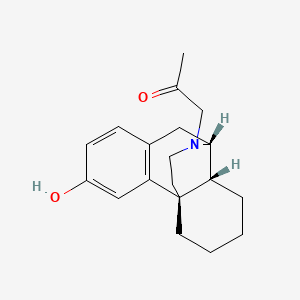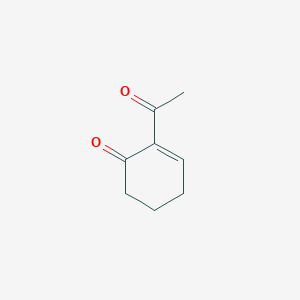
N-(tert-butoxycarbonyl)-N-(4-isopropylphenyl)-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-p-Isopropylphenyl-L-alanine, also known by its IUPAC name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid, is a compound with the molecular formula C17H25NO4 and a molecular weight of 307.39 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-p-Isopropylphenyl-L-alanine typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (NEt3) or pyridine (Py) . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production methods for Boc-p-Isopropylphenyl-L-alanine are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts such as 1-alkyl-3-methylimidazolium cation-based ionic liquids has been reported to improve the efficiency and selectivity of the Boc protection reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-p-Isopropylphenyl-L-alanine undergoes several types of chemical reactions, including:
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh
Substitution: TFA, HCl
Major Products Formed
The major products formed from these reactions include the deprotected amino acid (L-alanine) and various oxidized or reduced derivatives depending on the specific reaction conditions used .
Applications De Recherche Scientifique
Boc-p-Isopropylphenyl-L-alanine is widely used in scientific research, particularly in the following areas:
Mécanisme D'action
The mechanism of action of Boc-p-Isopropylphenyl-L-alanine primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during chemical synthesis, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-L-alanine: Similar to Boc-p-Isopropylphenyl-L-alanine but lacks the isopropylphenyl group.
Fmoc-L-alanine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group for protection.
Cbz-L-alanine: Uses a carboxybenzyl (Cbz) group for protection.
Uniqueness
Boc-p-Isopropylphenyl-L-alanine is unique due to the presence of the isopropylphenyl group, which can impart different chemical properties and reactivity compared to other protected amino acids. This makes it a valuable building block in the synthesis of complex molecules and peptides .
Propriétés
Formule moléculaire |
C17H25NO4 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
(2S)-2-[N-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylanilino]propanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-11(2)13-7-9-14(10-8-13)18(12(3)15(19)20)16(21)22-17(4,5)6/h7-12H,1-6H3,(H,19,20)/t12-/m0/s1 |
Clé InChI |
ZUYLTCBWVBUFRR-LBPRGKRZSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)N(C1=CC=C(C=C1)C(C)C)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C1=CC=C(C=C1)N(C(C)C(=O)O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13947409.png)






![3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13947448.png)
![3,7-Diazatricyclo[5.2.0.02,4]nonane](/img/structure/B13947450.png)
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}-2-chloroethan-1-one](/img/structure/B13947452.png)

